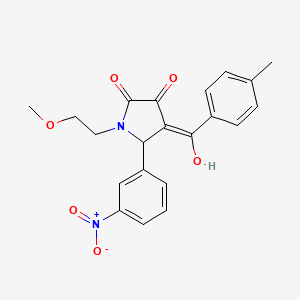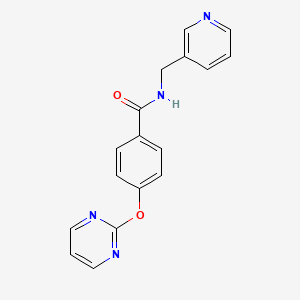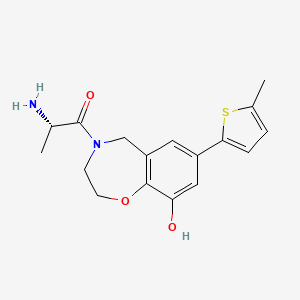
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one, also known as BB-22, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic applications. BB-22 is a member of the indole-3-carboxamide family of compounds, which are known to have cannabinoid receptor agonist activity.
作用機序
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These effects ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of pain perception, mood regulation, and immune function. It has been shown to have analgesic effects in animal models, and may be useful in the treatment of chronic pain. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal studies, suggesting that it may be useful in the treatment of mood disorders. This compound has also been found to have immunomodulatory effects, potentially making it useful in the treatment of autoimmune disorders.
実験室実験の利点と制限
One advantage of using 3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for precise modulation of receptor activity, which can be useful in studying the effects of cannabinoids on various physiological processes. However, one limitation of this compound is its potential for abuse and dependence, which may limit its use in certain research applications.
将来の方向性
There are several potential future directions for research on 3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one. One area of interest is the development of novel analgesics that do not have the potential for abuse and dependence seen with traditional opioids. This compound may be a promising candidate for this type of research, given its analgesic effects and selectivity for cannabinoid receptors. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of mood disorders and autoimmune disorders. Finally, there is a need for continued development of safer and more effective synthetic cannabinoids, which may have a wide range of potential therapeutic applications.
合成法
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl cyanide with 3-methylbut-2-enoyl chloride, followed by the addition of benzylamine and acid hydrolysis. This method has been optimized to produce high yields of pure this compound.
科学的研究の応用
3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one has been studied for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and depression. It has been shown to have analgesic effects in animal models, and may have potential as a non-opioid pain reliever. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal studies, suggesting that it may be useful in the treatment of mood disorders.
特性
IUPAC Name |
(E)-3-(benzylamino)-1-(4-bromophenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c1-13(19-12-14-5-3-2-4-6-14)11-17(20)15-7-9-16(18)10-8-15/h2-11,19H,12H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBXTBGXTNACMU-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethoxymethyl)-N-[2-(isopropylsulfonyl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5322439.png)
![1-[(4-ethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5322447.png)

![2-{5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5322460.png)
![5-isobutyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}isoxazole-3-carboxamide](/img/structure/B5322462.png)

![5-(4-fluorophenyl)-7-[(1S*,4S*)-5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5322487.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-3-(4-piperidinylmethyl)benzamide](/img/structure/B5322497.png)

![2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyrazine](/img/structure/B5322502.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5322511.png)
![1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5322521.png)
![2-[2-(2-bromo-5-ethoxy-4-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5322526.png)
![2-isobutyl-6-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5322528.png)